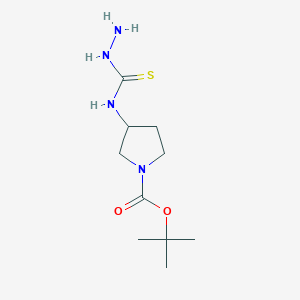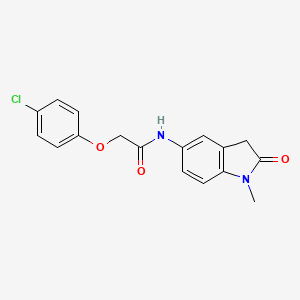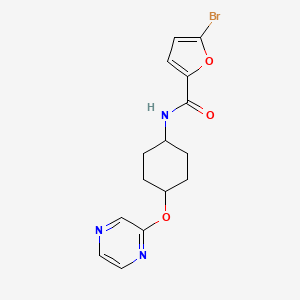
5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide" is a structurally complex molecule that appears to be related to a family of furan carboxamide derivatives. These compounds have been studied for various biological activities, including antibacterial properties against drug-resistant bacteria and potential antiviral effects against the avian influenza virus .
Synthesis Analysis
The synthesis of related furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, followed by a cross-coupling reaction such as the Suzuki-Miyaura coupling to introduce various aryl groups . In the context of pyrazole derivatives, a novel synthesis route has been reported, which includes a selective Sandmeyer reaction, indicating the versatility of the synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives can be complex, with the possibility of various substituents influencing the overall geometry and electronic distribution. For instance, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that the furan and benzene rings are inclined to each other, and there are significant differences in exocyclic bond angles at the furan atoms, which may be due to hybridization effects .
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives can involve recyclization reactions, as seen in the conversion of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides to methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates under the action of methanol . This indicates that the furan carboxamide core can participate in various chemical transformations, potentially leading to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of bromine and other halogens can significantly affect the compound's density and solubility. The crystal structure analysis of a related compound provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis Techniques
A study details the synthesis of related furan carboxamides via Suzuki cross-coupling reactions, highlighting the method's efficiency in producing a variety of analogs with potential for varied applications, including medicinal chemistry and material science. The study also explores the electronic and nonlinear optical properties of these compounds, suggesting their potential in electronic applications (Gulraiz Ahmad et al., 2021).
Crystal Structure Analysis
The crystal structure of related compounds has been determined, providing insights into their molecular configurations and potential interactions in biological systems. Such structural analyses are crucial for designing compounds with specific biological activities (G. Anuradha et al., 2014).
Biological Activities
Antimicrobial and Antifungal Properties
Research on similar furan and pyrazine derivatives has shown significant antimicrobial and antifungal activities, suggesting the potential use of these compounds in developing new antibiotics or antifungal agents. For example, novel furan carboxamide analogs demonstrated efficacy against clinically isolated drug-resistant bacteria, indicating their potential as therapeutic agents (A. Siddiqa et al., 2022).
Cytotoxic Activities
Some studies have focused on the cytotoxicity of pyrazole and pyrimidine derivatives, which are structurally related to the compound . These studies contribute to the understanding of how such compounds can be designed for targeted cancer therapies, showcasing their potential in oncology (Ashraf S. Hassan et al., 2014).
Supramolecular Chemistry
- Impact of Aromaticity on Crystal Packing: The effect of aromaticity, as seen in furan and thiophene derivatives, on crystal packing has been investigated. This research provides valuable insights into the supramolecular interactions and stability of these compounds, which could influence their storage, stability, and bioavailability (Maryam Rahmani et al., 2016).
properties
IUPAC Name |
5-bromo-N-(4-pyrazin-2-yloxycyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-13-6-5-12(22-13)15(20)19-10-1-3-11(4-2-10)21-14-9-17-7-8-18-14/h5-11H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHVACQNNMDJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
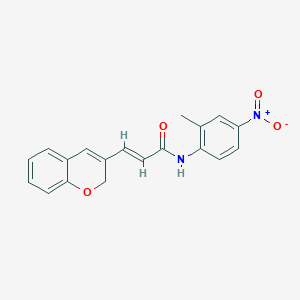
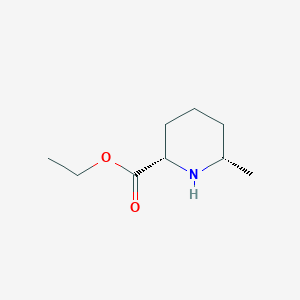
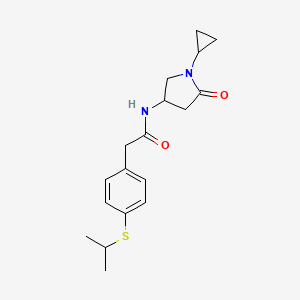
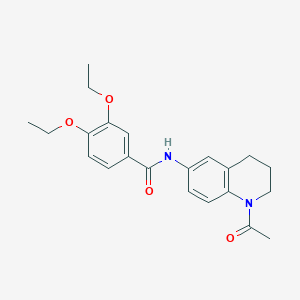
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)
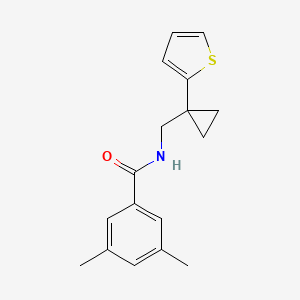
![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)
![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)
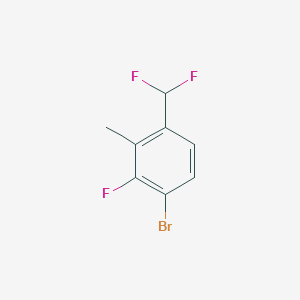
![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)
